4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole class of heterocyclic compounds. Its structure is characterized by the presence of a bromine atom at position 4, an ethoxymethyl group at position 5, and an isopropyl group at position 1 of the pyrazole ring. This unique arrangement of substituents contributes to its potential biological activities, particularly in medicinal chemistry, where it is being explored for applications in cancer treatment and anti-inflammatory therapies.
The compound can be synthesized through various chemical methods, primarily involving the bromination of pyrazole precursors and subsequent alkylation to introduce the ethoxymethyl group. The synthesis often employs reagents such as N-bromosuccinimide for bromination and ethyl chloroformate for alkylation.
4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole is classified as a pyrazole derivative. Pyrazoles are five-membered rings containing two nitrogen atoms, which contribute to their reactivity and interactions with biological systems. This compound's specific structure allows it to participate in various chemical reactions, making it a subject of interest in both academic and industrial research .
The synthesis of 4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole typically involves the following steps:
The synthesis can be optimized for yield and purity through careful control of reaction conditions, including temperature, solvent choice, and reaction time. Industrial production may involve multi-step processes that enhance scalability while ensuring high-quality output.
The molecular formula of 4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole is C₁₀H₁₃BrN₂O. The compound features:
This arrangement influences its chemical properties and biological interactions.
4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole can undergo various chemical reactions, including:
Common reagents used in these reactions include sodium ethoxide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction processes.
The mechanism of action of 4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole involves its interaction with specific biological targets. The bromine and ethoxymethyl groups can influence the compound’s reactivity, while the isopropyl group enhances its lipophilicity, potentially improving cellular uptake. Preliminary studies suggest that it may inhibit certain enzymatic pathways involved in cancer cell proliferation and inflammation.
Relevant data on melting point and boiling point are not extensively documented but are critical for practical applications in synthesis and formulation.
4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole has significant potential applications in scientific research:
Research continues into its efficacy against various biological targets, aiming to elucidate detailed mechanisms of action and potential therapeutic uses.
Pyrazole derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile molecular architecture and broad pharmacological profiles. The 4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole (C₉H₁₅BrN₂O) exemplifies this significance with its strategically positioned substituents that enable diverse molecular interactions [1]. The pyrazole core itself is a five-membered heterocycle containing two adjacent nitrogen atoms that confer hydrogen bonding capabilities crucial for target recognition, as evidenced by its occurrence in numerous FDA-approved drugs [10]. The molecular structure supports three key interaction domains: the bromine atom provides a heavy halogen for halogen bonding, the ethoxymethyl group offers oxygen-based hydrogen bond acceptance, and the isopropyl substituent contributes steric bulk that influences conformational orientation [1] [6].
Table 1: Comparative Molecular Features of Pyrazole Pharmaceuticals
Drug Name | Core Structure | Target Indication | Key Structural Features |
---|---|---|---|
Celecoxib | Diarylpyrazole | COX-2 Inhibition | Trifluoromethyl group, sulfonamide |
Crizotinib | Aminopyrazole | ALK Inhibition | 2-Aminopyridine linkage, chloro group |
4-Bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole | Monosubstituted pyrazole | Synthetic Intermediate | Bromine, ethoxymethyl, isopropyl groups |
The crystalline structure of related brominated pyrazoles reveals planar geometry that facilitates π-stacking interactions with biological targets, while the rotational freedom of the ethoxymethyl group (-CH₂OCH₂CH₃) enables adaptable binding conformations [1] [8]. This structural flexibility combined with electron-rich zones makes these compounds indispensable in drug discovery pipelines targeting inflammation and oncology pathways, particularly as kinase inhibitors where the pyrazole moiety often occupies the adenine binding pocket [10].
The development of brominated pyrazoles represents a significant evolution in heterocyclic chemistry, beginning with simple analogues like 4-bromo-1-isopropyl-1H-pyrazole (CAS 313735-62-5) and progressing to more complex derivatives [3]. The strategic incorporation of bromine at the C4 position originated from its dual utility: as a directing group for metal-catalyzed cross-coupling reactions and as a steric/electronic modulator of the pyrazole ring [3] [7]. Historical synthesis routes typically employed enaminone intermediates or 1,3-dicarbonyl precursors, with bromination occurring either pre- or post-cyclization [6].
The timeline of innovation shows distinct phases:
Table 2: Evolution of Brominated Isopropylpyrazole Derivatives
CAS Number | Compound Name | Molecular Formula | Molecular Weight | Synthetic Era |
---|---|---|---|---|
313735-62-5 | 4-Bromo-1-isopropyl-1H-pyrazole | C₆H₉BrN₂ | 189.05 | Early (2000s) |
1308384-38-4 | 5-Bromo-1-isopropyl-1H-pyrazole | C₆H₉BrN₂ | 189.05 | Early (2010s) |
1506667-04-4 | 4-Bromo-1-isopropyl-5-methyl-1H-pyrazole | C₇H₁₁BrN₂ | 203.08 | Intermediate |
1185320-26-6 | Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate | C₇H₉BrN₂O₂ | 233.06 | Intermediate |
122171051* | 4-Bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole | C₉H₁₅BrN₂O | 247.14 | Current |
*PubChem CID rather than CAS
Modern synthetic approaches have shifted toward regioselective methods using silver or copper catalysts that allow precise introduction of substituents at the C4/C5 positions while preserving the bromine handle for downstream functionalization [6]. This evolution reflects the pharmaceutical industry's growing sophistication in manipulating pyrazole cores to optimize drug-like properties.
The ethoxymethyl (-CH₂OCH₂CH₃) and isopropyl (-CH(CH₃)₂) substituents on the pyrazole core represent deliberate design choices to modulate both physicochemical properties and biological interactions. The ethoxymethyl group at C5 significantly enhances solubility compared to non-polar alkyl chains, as evidenced by the calculated partition coefficient (cLogP) reduction of approximately 0.8 units relative to simple methyl analogues [1] [4]. This ether-containing side chain adopts a "bent" conformation that shields the oxygen atom, reducing metabolic vulnerability while still permitting hydrogen bond formation – a distinct advantage over carboxylate esters like methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate which suffer from esterase hydrolysis [4] [6].
The isopropyl group at N1 demonstrates strategic steric influence:
Table 3: Substituent Effects on Pyrazole Properties
Substituent Pattern | Representative Compound | Key Property Influence |
---|---|---|
1-Isopropyl, 5-methyl | 4-Bromo-1-isopropyl-5-methyl-1H-pyrazole | Increased lipophilicity (cLogP +0.4) |
1-Isopropyl, 5-ethoxymethyl | 4-Bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole | Enhanced solubility (cLogP -0.3 vs methyl analogue) |
1-Ethyl, 5-carbomethoxy | Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate | Higher metabolic vulnerability |
When these substituents act cooperatively, they create a unique electronic environment where the ethoxymethyl group exerts a +I effect that counters the electron-withdrawing influence of the bromine atom, resulting in balanced electronics across the ring system [1] [6]. This electronic equilibrium enables the molecule to participate in charge-transfer complexes while maintaining sufficient aromatic character for stability – a combination that has proven valuable in developing kinase inhibitor prototypes where such properties prevent undesirable protein binding promiscuity [10]. The isopropyl group's gem-dimethyl configuration further prevents metabolic demethylation pathways that commonly plague tertiary butyl analogues, enhancing metabolic stability critical for drug development candidates [3] [8].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: